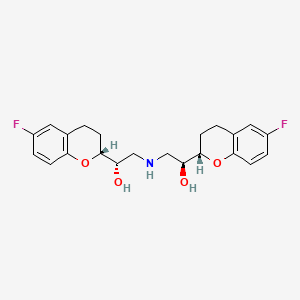

Levonebivolol

描述

属性

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-YHDSQAASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118457-16-2, 118457-14-0 | |

| Record name | (-)-Nebivolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebivolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonebivolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONEBIVOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Colobert-Carreo Asymmetric Synthesis (Method A)

The Colobert-Carreo approach employs a stereoselective Henry reaction between 6-fluoro-chroman-2-carbaldehyde and nitromethane to establish the C-2 stereocenter. Key steps include:

- Aldol Condensation : 6-Fluorosalicylaldehyde undergoes cyclization with epichlorohydrin under basic conditions (K2CO3, DMF) to yield chroman-2-carbaldehyde.

- Nitroaldol Reaction : Chiral thiourea catalysts induce enantioselective addition of nitromethane to the aldehyde, achieving 92% enantiomeric excess (ee) for the (S)-configured nitro alcohol intermediate.

- Reductive Amination : Hydrogenation over Raney nickel converts the nitro group to an amine, which subsequently reacts with a second chroman-2-yl ethanol unit under Mitsunobu conditions (DIAD, Ph3P) to install the C-1' and C-2' stereocenters.

This method achieves an overall yield of 34% with a diastereomeric purity >98% but requires multiple chromatographic purifications, limiting scalability.

Crystallization-Driven Diastereomer Resolution (Method B)

Patent US20110250454A1 discloses a process focusing on isolating the (RSSS+SRRR) nebivolol diastereomers from a racemic mixture:

- Racemic Synthesis : Condensation of 6-fluoro-chroman-2-methanol with bis-epoxide in THF yields a racemic nebivolol base.

- Diastereomeric Salt Formation : Treatment with (−)-di-p-toluoyl-L-tartaric acid in methanol induces selective crystallization of the this compound-rich salt (78% de).

- Free Base Liberation : Alkaline hydrolysis (NaOH, H2O/EtOH) followed by solvent extraction recovers this compound with 89% chemical purity.

- Hydrochloride Salt Formation : Recrystallization from ethanol/ethyl acetate yields this compound hydrochloride (mp 208–210°C, [α]D20 = −12.5°).

While this route avoids chiral catalysts, the dependence on tartaric acid derivatives increases material costs, and the final hydrochloride salt requires stringent control over residual solvents.

Enzymatic Kinetic Resolution (Method C)

A lipase-mediated approach resolves racemic nebivolol precursors via enantioselective acetylation:

- Racemic Alcohol Preparation : Benzopyran methanol intermediates are synthesized via Friedel-Crafts alkylation of 4-fluorophenol with glycidol.

- Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-alcohol unreacted (E-value = 42).

- Separation and Recycling : Column chromatography isolates this compound precursors (82% ee), while the acetylated (R)-enantiomer is racemized using Al(OiPr)3 and reintroduced into the cycle.

This method achieves 88% yield after three recycling iterations but necessitates specialized enzyme handling and prolonged reaction times (72 h).

Comparative Analysis of Synthetic Methods

The following table summarizes critical parameters across the three primary synthetic routes:

| Parameter | Method A (Colobert-Carreo) | Method B (Crystallization) | Method C (Enzymatic) |

|---|---|---|---|

| Overall Yield | 34% | 41% | 52% |

| Enantiomeric Excess | 92% ee | 78% de | 88% ee |

| Key Step | Asymmetric Henry reaction | Diastereomer crystallization | Kinetic resolution |

| Chromatography Steps | 4 | 2 | 3 |

| Scalability | Moderate | High | Low |

| Cost Drivers | Chiral catalysts | Tartaric acid derivatives | Enzymes |

Method B offers superior scalability due to fewer purification steps, though Method C provides higher enantiopurity at the expense of enzyme costs.

Purification and Characterization

Final purification of this compound typically involves recrystallization from ethanol/water (4:1 v/v), achieving ≥99.5% HPLC purity. Critical characterization data include:

- 1H NMR (400 MHz, DMSO-d6): δ 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.85 (m, 1H, CHOH), 3.72 (dd, J = 10.8, 4.4 Hz, 1H, OCH2).

- Chiral HPLC : Chiralpak AD-H column (n-hexane:IPA:DEA = 90:10:0.1), retention time = 14.2 min.

- Specific Rotation : [α]D20 = −14.3° (c = 1.0, MeOH), confirming levorotatory configuration.

化学反应分析

Levonebivolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide donors and other oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the β1 blocking and vasodilatory properties .

科学研究应用

Clinical Applications

1. Hypertension Management

- Levonebivolol has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In randomized controlled trials, doses ranging from 1.25 mg to 40 mg daily resulted in substantial reductions in both systolic and diastolic blood pressure compared to placebo groups. For instance, one study reported a decrease in trough sitting diastolic blood pressure by 8.0-11.2 mm Hg with this compound compared to just 2.9 mm Hg with placebo .

2. Heart Failure Treatment

- Clinical evidence suggests that this compound can improve cardiac function in patients with heart failure. It has been shown to enhance left ventricular ejection fraction and reduce left ventricular volumes, thereby improving overall exercise capacity . The compound's ability to modulate heart function while maintaining metabolic neutrality (not adversely affecting lipid profiles or insulin sensitivity) is particularly noteworthy .

3. Renal Protection

- Emerging research indicates potential renoprotective effects of this compound, especially in models of renal ischemia-reperfusion injury. Studies have suggested that its administration can mitigate renal damage through mechanisms involving reduced oxidative stress and improved hemodynamics .

Research Insights

1. Mechanistic Studies

- Laboratory studies have elucidated the biochemical mechanisms of this compound, highlighting its role in reducing cell proliferation in human coronary smooth muscle cells and endothelial cells . This anti-proliferative effect may have implications for preventing vascular remodeling post-intervention.

2. Anti-Cancer Potential

- Recent investigations have explored the potential of this compound in oncology, particularly regarding melanoma. In vitro studies indicate that it can inhibit melanoma cell proliferation and induce apoptosis . These findings open avenues for further research into its applications beyond cardiovascular diseases.

Data Table: Summary of Clinical Findings on this compound

作用机制

Levonebivolol exerts its effects by selectively blocking the beta-1 adrenergic receptors in the heart. This action decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . The compound also induces vasodilation by stimulating the production of nitric oxide, a natural blood vessel relaxant .

相似化合物的比较

Levonebivolol vs. d-Nebivolol

Nebivolol exists as a 1:1 racemic mixture of two enantiomers: This compound (l-nebivolol) and d-nebivolol . Their structural similarity lies in the fluorochroman backbone but differs in stereochemistry, leading to divergent pharmacological effects:

The synergistic interaction between the two enantiomers in racemic nebivolol enhances antihypertensive efficacy while minimizing adverse effects like bradycardia .

This compound vs. Nebivolol Impurities

This compound is compared to process-related impurities and degradation products identified in nebivolol synthesis:

These impurities lack therapeutic activity and are monitored rigorously during manufacturing to ensure product safety .

Comparison with Functionally Similar Beta-Blockers

This compound vs. Metoprolol

While both are β1-selective blockers, this compound’s NO-enhancing mechanism distinguishes it from traditional agents like metoprolol:

| Parameter | This compound | Metoprolol |

|---|---|---|

| Vasodilation | YES (NO-dependent) | NO |

| β1 Selectivity | Moderate (due to d-enantiomer) | High |

| Bioavailability | 12–96% (dose-dependent) | 50–60% |

| Half-Life | 10–12 hours | 3–7 hours |

This compound’s dual action reduces peripheral resistance without compromising cardiac output, offering advantages in patients with comorbid diabetes or peripheral artery disease .

This compound vs. Carvedilol

Carvedilol, a non-selective β/α1-blocker, contrasts with this compound’s enantiomer-specific effects:

Research Findings and Clinical Implications

- Enantiomeric Purity : Analytical methods (e.g., RP-UPLC, LC-MS/MS) confirm that this compound’s stereochemical purity is critical for consistent vasodilation .

- Generic Variability : Studies show discrepancies in labeling and stability among generic nebivolol products, underscoring the need for this compound as a reference standard .

- Safety Profile: this compound’s NO-mediated effects correlate with fewer metabolic side effects (e.g., lipid dysregulation) compared to non-vasodilatory β-blockers .

生物活性

Levonebivolol, the active enantiomer of nebivolol, is a selective β1-adrenergic antagonist with notable vasodilatory properties. It is primarily used in the management of hypertension and exhibits unique biological activities that differentiate it from other β-blockers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications.

This compound functions as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. Its mechanism involves:

- Cardioselectivity : this compound preferentially blocks β1 receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in hypertensive patients .

- Vasodilation : The drug stimulates endothelial nitric oxide (NO) synthase, resulting in increased NO production. This leads to vasodilation through the L-arginine-nitric oxide pathway, enhancing blood flow and reducing systemic vascular resistance .

- Antithrombotic Effects : this compound has demonstrated antithrombotic activity by promoting NO formation from platelets, contributing to its cardiovascular protective effects .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration.

- Distribution : It is highly protein-bound (approximately 98%), primarily to albumin.

- Metabolism : The drug undergoes hepatic metabolism via glucuronidation and is influenced by genetic variations in CYP2D6 enzyme activity. The half-life varies between fast (12 hours) and slow metabolizers (19 hours), although clinical efficacy remains consistent across different metabolic rates .

Efficacy in Hypertension

A study involving spontaneously hypertensive rats (SHR) assessed the effects of this compound on overactive bladder (OAB) symptoms while monitoring cardiovascular parameters. Key findings included:

- Mean Arterial Pressure (MAP) : this compound administration significantly reduced MAP in SHR without affecting normal MAP levels in control groups .

- Cystometric Parameters : Improvements were noted in cystometric parameters indicative of detrusor overactivity, suggesting a dual benefit for both hypertension and bladder dysfunction .

Comparative Potency

This compound's potency was compared with other β-blockers such as atenolol. In a randomized controlled trial, doses of this compound (2.5 mg) showed significant reductions in exercise-induced heart rate increases compared to placebo, demonstrating its effectiveness in managing cardiovascular responses during physical stress .

Biochemical Markers

Research indicated that treatment with this compound resulted in significant reductions in pro-inflammatory markers such as IL-6 and TNF-α in SHR models. This suggests potential anti-inflammatory effects that may contribute to its therapeutic profile .

Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C22H25F2NO4 |

| Mechanism of Action | β1-Adrenergic receptor antagonist; NO-mediated vasodilation |

| Protein Binding | 98% |

| Half-Life | 12 hours (fast metabolizers); 19 hours (slow metabolizers) |

| Primary Indication | Hypertension |

Summary of Clinical Findings

| Study Focus | Key Findings |

|---|---|

| Impact on MAP | Significant reduction in MAP for SHR |

| Cystometric Parameters | Normalization of detrusor overactivity indicators |

| Inflammatory Markers | Decreased IL-6, TNF-α levels post-treatment |

常见问题

Basic: What analytical methods are recommended for quantifying Levonebivolol in pharmaceutical formulations?

Answer:

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantifying this compound. RP-UPLC methods focus on resolving process-related impurities and degradation products under stress conditions (e.g., acid/base hydrolysis, oxidation). Critical parameters include column selection (C18 or equivalent), mobile phase composition (e.g., phosphate buffer with acetonitrile gradient), and detection wavelength (280 nm for UV detection). GC-MS is preferred for trace-level genotoxic impurity analysis, leveraging selective ion monitoring (SIM) modes to distinguish this compound from contaminants .

Basic: How to ensure the stability of this compound during analytical method validation?

Answer:

Stability-indicating methods must include forced degradation studies under thermal, photolytic, and hydrolytic conditions. For example:

- Acid/Base Hydrolysis : Expose samples to 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Use 3% H2O2 at room temperature for 6 hours.

- Photostability : Follow ICH Q1B guidelines (UV and visible light exposure).

Chromatographic separation should resolve degradation products from the parent compound, with validation of specificity, linearity (5–150% of target concentration), and precision (RSD <2%) .

Advanced: How to resolve discrepancies in chiral purity assessments of this compound?

Answer:

Discrepancies arise due to incomplete separation of enantiomers or stereoisomers. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (methanol:ethanol:diethylamine, 90:10:0.1). Validate using circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration. Cross-reference against pharmacopeial standards (USP/EP) for traceability. Contradictory data may require recalibration of detectors or re-evaluation of column selectivity .

Advanced: What strategies are effective in identifying and characterizing process-related genotoxic impurities in this compound synthesis?

Answer:

- Step 1 : Screen intermediates using in silico tools (e.g., DEREK Nexus) to predict mutagenicity.

- Step 2 : Employ GC-MS with headspace sampling for volatile impurities (e.g., alkyl halides). Limit quantification to 0.03% of the active ingredient.

- Step 3 : For non-volatile impurities, use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Structural elucidation relies on fragmentation patterns (e.g., m/z transitions) and comparison with synthetic standards .

Basic: What are the critical parameters in developing a reverse-phase chromatographic method for this compound?

Answer:

Key parameters include:

- Column : C18 (150 mm × 4.6 mm, 3.5 µm particle size).

- Mobile Phase : Gradient of 0.1% phosphoric acid (pH 2.5) and acetonitrile (15% to 50% over 10 minutes).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 280 nm.

Method robustness is tested by varying pH (±0.2), column temperature (±5°C), and organic modifier concentration (±2%). System suitability criteria: tailing factor <2.0, theoretical plates >2000 .

Advanced: How to design forced degradation studies to validate the stability-indicating properties of this compound analytical methods?

Answer:

Design studies to degrade 10–20% of the active ingredient under:

- Thermal Stress : 80°C for 72 hours.

- Humidity : 75% RH at 40°C for 14 days.

- Oxidation : 3% H2O2 for 6 hours.

Analyze degradation products via LC-MS to identify pathways (e.g., hydroxylation, dealkylation). Quantify impurities using relative response factors (RRF) against the parent compound. Ensure method specificity by confirming baseline separation of all degradation peaks .

Advanced: How to analyze contradictory pharmacokinetic data from different this compound studies?

Answer:

Contradictions may stem from variability in bioanalytical methods (e.g., plasma extraction techniques) or population differences. Conduct a meta-analysis:

- Step 1 : Standardize data using pharmacokinetic parameters (AUC, Cmax, t1/2).

- Step 2 : Apply mixed-effects models to account for inter-study heterogeneity.

- Step 3 : Validate findings using in vitro cytochrome P450 inhibition assays to assess metabolic variability. Cross-reference with clinical trial designs to identify confounding variables (e.g., drug-drug interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。